1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone
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Overview
Description
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further substituted with a chloro and two difluoro groups on an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone typically involves the reaction of 4-hexylphenyl derivatives with chlorinating and fluorinating agents. One common method includes the use of 4-hexylphenyl ketone as a starting material, which undergoes chlorination and fluorination under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hexylphenyl)prop-2-en-1-one: Shares a similar phenyl and hexyl structure but differs in the presence of a prop-2-en-1-one moiety.
2-(4-Hexylphenyl)benzothiophene: Contains a benzothiophene core with a hexylphenyl substitution.
4,4’-(6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-b]dithiophene: Features a thiadiazolo-dithiophene core with hexylphenyl groups.
Uniqueness
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone is unique due to its specific combination of chloro and difluoro substitutions on the ethanone moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-hexylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(18)14(15,16)17/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDHEEIIYUKTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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